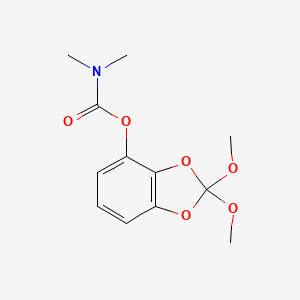stannane CAS No. 61057-40-7](/img/structure/B14609382.png)
[(4-Methoxybenzoyl)oxy](triphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxybenzoyl)oxystannane is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a triphenylstannane core with a 4-methoxybenzoyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxybenzoyl)oxystannane typically involves the reaction of triphenylstannane with 4-methoxybenzoyl chloride. The reaction is carried out in an anhydrous solvent, such as dichloromethane, under inert atmosphere conditions to prevent moisture interference. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: While specific industrial production methods for (4-Methoxybenzoyl)oxystannane are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes ensuring stringent control over reaction conditions, such as temperature, solvent purity, and inert atmosphere, to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Methoxybenzoyl)oxystannane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the 4-methoxybenzoyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The stannane core can undergo oxidation to form stannic derivatives or reduction to form lower oxidation state tin compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the stannane core.
Major Products Formed:
Substitution Reactions: Products include various substituted stannanes depending on the nucleophile used.
Oxidation Reactions: Products include stannic derivatives with higher oxidation states.
Reduction Reactions: Products include stannanes with lower oxidation states.
Wissenschaftliche Forschungsanwendungen
(4-Methoxybenzoyl)oxystannane has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of (4-Methoxybenzoyl)oxystannane involves its interaction with molecular targets through its reactive stannane core and the 4-methoxybenzoyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular pathways and targets are still under investigation, but its reactivity suggests it can modify proteins, nucleic acids, and other cellular components.
Vergleich Mit ähnlichen Verbindungen
Triphenylstannane: Shares the triphenylstannane core but lacks the 4-methoxybenzoyl group.
4-Methoxybenzoyl Chloride: Contains the 4-methoxybenzoyl group but lacks the stannane core.
Triphenylmethane: Similar in structure but lacks the stannane and 4-methoxybenzoyl functionalities.
Uniqueness: (4-Methoxybenzoyl)oxystannane is unique due to the combination of the triphenylstannane core and the 4-methoxybenzoyl group
Eigenschaften
CAS-Nummer |
61057-40-7 |
|---|---|
Molekularformel |
C26H22O3Sn |
Molekulargewicht |
501.2 g/mol |
IUPAC-Name |
triphenylstannyl 4-methoxybenzoate |
InChI |
InChI=1S/C8H8O3.3C6H5.Sn/c1-11-7-4-2-6(3-5-7)8(9)10;3*1-2-4-6-5-3-1;/h2-5H,1H3,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
SAFFLUXYTVWCQW-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)
![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)

![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)
